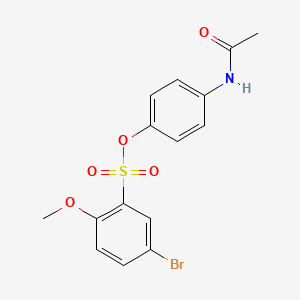
4-Acetamidophenyl 5-bromo-2-methoxybenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamidophenyl 5-bromo-2-methoxybenzene-1-sulfonate is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidophenyl 5-bromo-2-methoxybenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the core benzene ring structure. The process often includes electrophilic aromatic substitution reactions to introduce the bromine and methoxy groups, followed by sulfonation to add the sulfonate group. The acetamido group is introduced through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Common methods include the use of catalysts to speed up the reactions and reduce the formation of by-products. The process is carefully controlled to maintain the integrity of the functional groups.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetamidophenyl 5-bromo-2-methoxybenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: This reaction can reduce the bromine or sulfonate groups to simpler forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield simpler aromatic compounds.
Applications De Recherche Scientifique
4-Acetamidophenyl 5-bromo-2-methoxybenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Acetamidophenyl 5-bromo-2-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-acetamido-5-bromo-2-methoxybenzoate: This compound shares a similar core structure but lacks the sulfonate group.
4-Acetamidophenyl 5-bromo-2-methoxybenzoic acid: Similar structure with a carboxylic acid group instead of the sulfonate group.
Uniqueness
4-Acetamidophenyl 5-bromo-2-methoxybenzene-1-sulfonate is unique due to the presence of the sulfonate group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where sulfonate functionality is required.
Propriétés
IUPAC Name |
(4-acetamidophenyl) 5-bromo-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5S/c1-10(18)17-12-4-6-13(7-5-12)22-23(19,20)15-9-11(16)3-8-14(15)21-2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZMCWKOMSEWAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[(4-Butoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4937286.png)
![5-[(3,5-Dimethylphenoxy)methyl]-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B4937290.png)
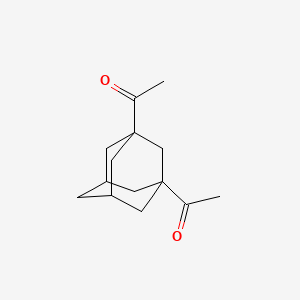
![N-allyl-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4937297.png)
![5-(furan-2-yl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4937298.png)
![4-(3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOIC ACID](/img/structure/B4937304.png)
![4-([1]Benzofuro[3,2-d]pyrimidin-4-ylamino)phenol;hydrochloride](/img/structure/B4937311.png)
![2'-({[4-(1,3-BENZOXAZOL-2-YL)PHENYL]AMINO}CARBONYL)BIPHENYL-2-CARBOXYLIC ACID](/img/structure/B4937314.png)
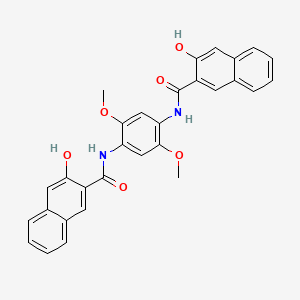
![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-nitrobenzamide](/img/structure/B4937328.png)
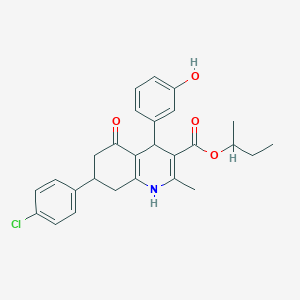
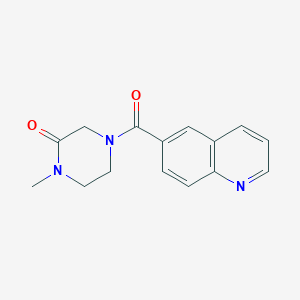
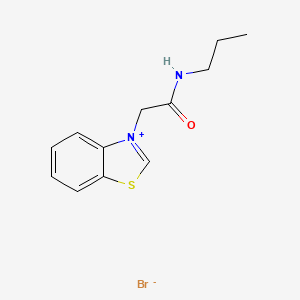
![N-[3-benzamido-5-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4937393.png)
